2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide features a 1H-imidazole core substituted at position 1 with a 4-chlorobenzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 3,4-dimethoxyphenyl group, contributing to its electron-rich aromatic character.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-17-8-7-16(11-18(17)27-2)23-19(25)13-28-20-22-9-10-24(20)12-14-3-5-15(21)6-4-14/h3-11H,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNTXRBWUAXLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ringThe final step involves the attachment of the dimethoxyphenyl group through a coupling reaction, often using reagents such as thionyl chloride and triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted chlorophenyl derivatives .
Scientific Research Applications
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes, while the chlorophenyl and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function . These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Imidazole Core
Substitution at Position 1
- Target Compound : 4-Chlorobenzyl group (electron-withdrawing, lipophilic).
- 2-{[1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (): A 3,4-dimethoxyphenyl group at position 4 introduces additional electron-donating methoxy groups, which may enhance π-π stacking interactions in receptor binding .
Substitution at Position 2
- Target Compound : Sulfanyl-linked acetamide (thioether bond provides moderate electron-withdrawing effects and metabolic stability).
- 2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (): Hydroxymethyl at position 5 improves aqueous solubility, while the 2-fluorophenyl acetamide introduces electronegativity, possibly altering target selectivity .
Acetamide Substituent Variations
- Target Compound : 3,4-Dimethoxyphenyl group (electron-donating, enhances resonance stability).
- Analogues: N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (): Dual 4-chlorophenyl groups increase lipophilicity and may enhance affinity for hydrophobic binding pockets .
Physicochemical and Pharmacological Properties
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 282.75 g/mol. The structure features an imidazole ring, a chlorophenyl group, and a methoxy-substituted phenyl ring, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This can affect pathways involved in cell proliferation and apoptosis.
- Antioxidant Properties : Compounds containing sulfur, such as this one, often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may modulate key signaling pathways involved in cancer progression and inflammation.
Anticancer Activity
Numerous studies have explored the anticancer potential of similar compounds. For instance:
- Case Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells, with IC50 values less than that of standard treatments like doxorubicin .
- Case Study 2 : Another related compound showed promising results in inhibiting cell growth in breast cancer models. The presence of the chlorophenyl group was identified as a crucial factor enhancing the anticancer efficacy .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties reveal that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Imidazole Ring : Essential for interaction with biological targets.
- Chlorophenyl Group : Contributes to increased lipophilicity and cellular uptake.
- Methoxy Substituents : May enhance solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
